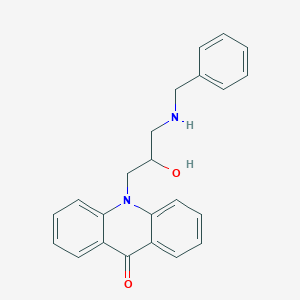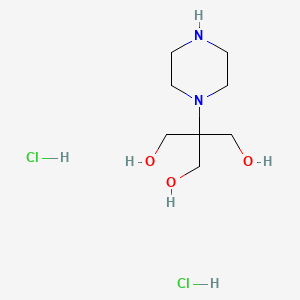
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is a chemical compound that features a piperazine ring, a hydroxymethyl group, and a propane-1,3-diol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride typically involves the reaction of piperazine with formaldehyde and a suitable diol under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is utilized in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)piperazine: Lacks the propane-1,3-diol backbone.
1,4-Bis(hydroxymethyl)piperazine: Contains two hydroxymethyl groups on the piperazine ring.
2-(Hydroxymethyl)-2-(methylpiperazin-1-yl)propane-1,3-diol: Similar structure with a methyl group on the piperazine ring.
Uniqueness
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H20Cl2N2O3 |
|---|---|
Peso molecular |
263.16 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-piperazin-1-ylpropane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O3.2ClH/c11-5-8(6-12,7-13)10-3-1-9-2-4-10;;/h9,11-13H,1-7H2;2*1H |
Clave InChI |
RUERIADFTRGUCP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(CO)(CO)CO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


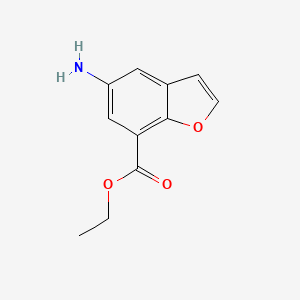

![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
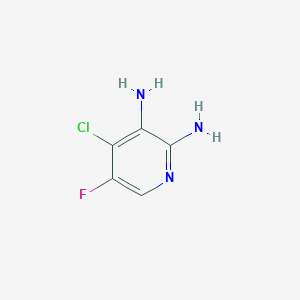


![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
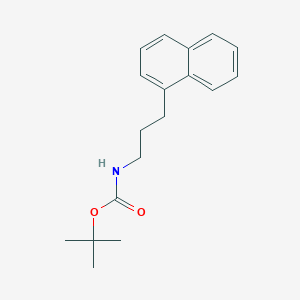
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
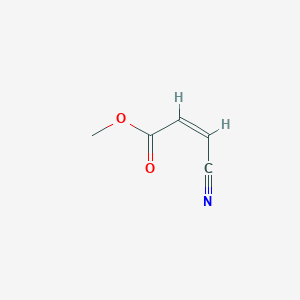
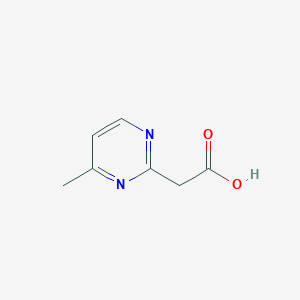
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
